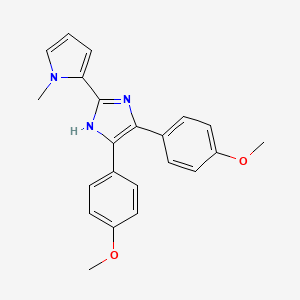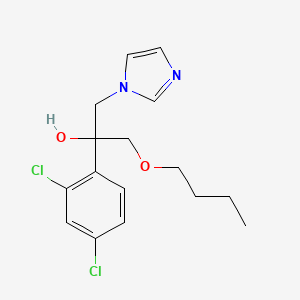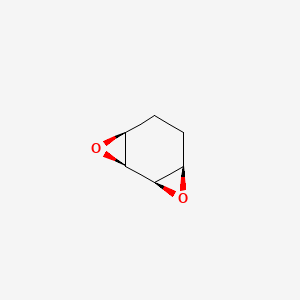
1,2,3,4-Diepoxycyclohexane, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Diepoxycyclohexane, cis- is an organic compound with the molecular formula C6H8O2 It is a cyclohexane derivative where two epoxide groups are attached to the 1,2 and 3,4 positions in a cis configuration
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Diepoxycyclohexane, cis- can be synthesized through several methods:
Epoxidation of Cyclohexene: One common method involves the epoxidation of cyclohexene using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction typically proceeds at room temperature and yields the cis-diepoxide due to the stereospecific nature of the epoxidation process.
Dihydroxylation and Subsequent Epoxidation: Another method involves the dihydroxylation of cyclohexene to form cis-1,2,3,4-tetrahydroxycyclohexane, followed by epoxidation using reagents like dimethyldioxirane (DMDO) or other peroxides.
Industrial Production Methods
Industrial production of 1,2,3,4-diepoxycyclohexane, cis- typically involves large-scale epoxidation processes using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and temperature are crucial factors in the industrial synthesis to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
1,2,3,4-Diepoxycyclohexane, cis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide rings are highly reactive towards nucleophiles. Common nucleophiles such as amines, alcohols, and thiols can open the epoxide rings, leading to the formation of diols, amino alcohols, and thioethers, respectively.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield cyclohexane derivatives with hydroxyl groups.
Oxidation: Further oxidation of the epoxide rings can lead to the formation of diketones or other oxidized products, depending on the conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium hydroxide (KOH), and various amines are commonly used under mild to moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products
Diols: Formed from nucleophilic ring-opening reactions.
Amino Alcohols: Resulting from reactions with amines.
Thioethers: Produced by reactions with thiols.
Diketones: From oxidative cleavage of the epoxide rings.
科学研究应用
1,2,3,4-Diepoxycyclohexane, cis- has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of epoxy resins and other polymeric materials with enhanced mechanical and thermal properties.
Biological Studies: It is employed in studies related to enzyme mechanisms and the development of enzyme inhibitors.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as adhesives and coatings.
作用机制
The mechanism of action of 1,2,3,4-diepoxycyclohexane, cis- involves the reactivity of its epoxide rings. The epoxide groups are electrophilic and can react with nucleophiles, leading to ring-opening reactions. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack on the epoxide carbon, resulting in the formation of various products depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1,2-Diepoxycyclohexane: Lacks the additional epoxide ring at the 3,4 positions, making it less reactive in certain contexts.
1,2,3,4-Tetrahydroxycyclohexane: The hydroxyl groups make it more hydrophilic and less reactive towards nucleophiles compared to the diepoxide.
Cyclohexene Oxide: Contains only one epoxide ring, leading to different reactivity and applications.
Uniqueness
1,2,3,4-Diepoxycyclohexane, cis- is unique due to the presence of two epoxide rings in a cis configuration, which imparts distinct chemical reactivity and physical properties. This dual epoxide structure allows for a broader range of chemical transformations and applications compared to similar compounds with fewer or differently positioned epoxide groups.
属性
CAS 编号 |
74643-89-3 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC 名称 |
(1S,2R,4R,7S)-3,8-dioxatricyclo[5.1.0.02,4]octane |
InChI |
InChI=1S/C6H8O2/c1-2-4-6(8-4)5-3(1)7-5/h3-6H,1-2H2/t3-,4+,5-,6+ |
InChI 键 |
APXNRLPBXNJAGG-FBXFSONDSA-N |
手性 SMILES |
C1C[C@H]2[C@H](O2)[C@H]3[C@@H]1O3 |
规范 SMILES |
C1CC2C(O2)C3C1O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


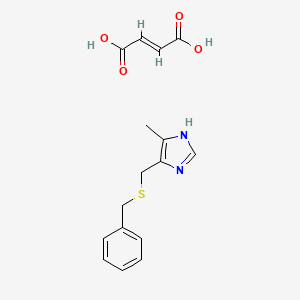

![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)

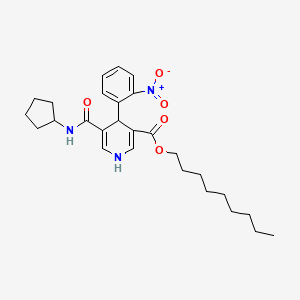


![6-(4-chlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12765022.png)

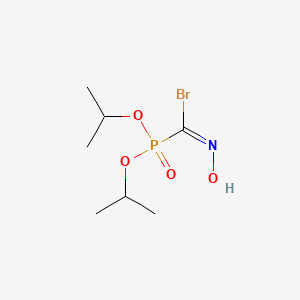
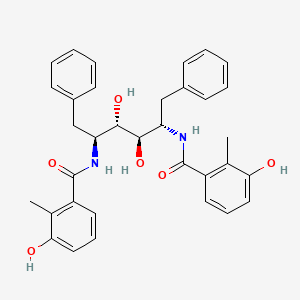
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
